REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:13])[CH2:10][S:11][CH3:12].[O-]S(C(F)(F)[F:19])(=O)=O.F[N+]1C(C)=CC(C)=CC=1C.CCCCCC>ClCCCl>[CH3:12][S:11][CH:10]([F:19])[C:9]([C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[F:1])=[O:13] |f:1.2|
|
Name
|
solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CSC)=O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.F[N+]1=C(C=C(C=C1C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble matter so precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
The insoluble matter was then washed with ethyl ether
|
Type
|
WASH
|
Details
|
The layers so combined were washed successively with water and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC(C(=O)C1=C(C=C(C=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |